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Introduction

ACHMINACA (Adamantyl-CHMINACA), formally known as N-(adamantan-1-yl)-1-
(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor
agonist (SCRA). As a member of the indazole-3-carboxamide class, ACHMINACA exhibits
high affinity for the cannabinoid type 1 (CB1) receptor, the primary molecular target responsible
for the psychoactive effects of cannabis. This technical guide provides a comprehensive
overview of the discovery, synthesis, and pharmacological profile of ACHMINACA and its
closely related analogs, intended for professionals in the fields of pharmacology, medicinal
chemistry, and drug development.

Discovery and Pharmacological Context

ACHMINACA emerged within the broader landscape of synthetic cannabinoid research, which
initially aimed to explore the endocannabinoid system for therapeutic purposes. However,
many of these compounds have been diverted for illicit use. ACHMINACA and its analogs are
characterized by their indazole core, a feature that distinguishes them from earlier classes of
SCRAs.

The pharmacological activity of ACHMINACA is primarily mediated through its interaction with
the CBL1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central
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nervous system. Activation of the CB1 receptor by an agonist like ACHMINACA initiates a
cascade of intracellular signaling events.

Quantitative Pharmacological Data

Due to the limited availability of specific pharmacological data for ACHMINACA, the following
tables summarize the quantitative data for its close structural analog, AB-CHMINACA. This
data provides a strong indication of the expected potency and efficacy of ACHMINACA.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of AB-CHMINACA

Compound CB1 Ki (nM) CB2 Ki (nM) Reference

AB-CHMINACA 0.78 0.45 [1]

Table 2: Cannabinoid Receptor Functional Activity (EC50) of AB-CHMINACA

| Compound | Assay Type | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference | |---|---|---|]---| | AB-
CHMINACA | [**S]GTPyS Binding | 2.55 | - [[2] |

Synthesis Pathway

The synthesis of indazole-3-carboxamide synthetic cannabinoids, including ACHMINACA,
generally follows a two-step process: N-alkylation of the indazole core followed by an amide
coupling reaction. While a specific, detailed protocol for ACHMINACA is not readily available in
the public domain, the following pathway for the analogous AB-CHMINACA can be adapted.

General Synthetic Scheme for Indazole-3-Carboxamides

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b2672532?utm_src=pdf-body
https://www.benchchem.com/product/b2672532?utm_src=pdf-body
https://www.benchchem.com/product/b2672532?utm_src=pdf-body
https://en.wikipedia.org/wiki/AB-CHMINACA
https://www.researchgate.net/publication/318912015_Evaluation_of_carboxamide-type_synthetic_cannabinoids_as_CB1CB2_receptor_agonists_difference_between_the_enantiomers
https://www.benchchem.com/product/b2672532?utm_src=pdf-body
https://www.benchchem.com/product/b2672532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2672532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-Alkylation

GH-Indazole-S-carboxylic acicD

Y

Base (e.g., NaH, K2CO3) )——---———==-——-— ~>EL-(Cyclohexylmethyl)-1H-indazole-B-carboxyIic acia Amide Coupling

A

| .
Bromomethylcyclohexane  )-———————————=—=—————— ! Adamantan-1-amine E' ACHMINACA
|
Coupling Reagents (e.g., HATU, HOBt, EDC)

Click to download full resolution via product page

Caption: General synthetic pathway for ACHMINACA.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the

pharmacological profile of synthetic cannabinoids like ACHMINACA.

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

HEK?293 cells stably expressing human CBL1 receptors
[3H]-CP55,940 (radioligand)
Test compound (e.g., ACHMINACA)

Binding buffer (50 mM Tris-HCI, 5 mM MgClz, 1 mM CacClz, 0.2% BSA, pH 7.4)
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Wash buffer (50 mM Tris-HCI, 500 mM NacCl, 0.1% BSA, pH 7.4)
96-well filter plates
Scintillation fluid

Liquid scintillation counter

Procedure:

Prepare cell membranes from HEK293-CB1 cells.

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-CP55,940, and varying
concentrations of the test compound.

For determination of non-specific binding, add a high concentration of a known unlabeled
CB1 ligand.

Add the cell membrane preparation to each well to initiate the binding reaction.
Incubate the plate at 30°C for 60-90 minutes.

Terminate the reaction by rapid filtration through the 96-well filter plate, followed by washing
with ice-cold wash buffer to remove unbound radioligand.

Allow the filters to dry, then add scintillation fluid to each well.
Quantify the bound radioactivity using a liquid scintillation counter.

Calculate the Ki value using the Cheng-Prusoff equation.

[*>S]GTPyS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of a test compound as a

CB1 receptor agonist.

Materials:

HEK293 cells stably expressing human CB1 receptors
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[3°S]GTPyS (radioligand)

Test compound (e.g., ACHMINACA)

Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4)
GDP

96-well filter plates

Scintillation fluid

Liquid scintillation counter

Procedure:

Prepare cell membranes from HEK293-CBL1 cells.

In a 96-well plate, add assay buffer, a fixed concentration of GDP, and varying
concentrations of the test compound.

Add the cell membrane preparation to each well.

Initiate the reaction by adding a fixed concentration of [3>°S]GTPyS to each well.

Incubate the plate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration through the 96-well filter plate, followed by washing
with ice-cold assay buffer.

Allow the filters to dry, then add scintillation fluid to each well.

Quantify the bound radioactivity using a liquid scintillation counter.

Plot the data as a dose-response curve to determine the EC50 and Emax values.

Signaling Pathway of ACHMINACA at the CB1
Receptor
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Upon binding to the CB1 receptor, ACHMINACA, as a potent agonist, triggers a conformational
change in the receptor, leading to the activation of intracellular signaling pathways.
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Caption: ACHMINACA-mediated CB1 receptor signaling cascade.

Conclusion

ACHMINACA is a potent synthetic cannabinoid of the indazole-3-carboxamide class that acts
as a high-affinity agonist at the CB1 receptor. Its synthesis follows established medicinal
chemistry routes, and its pharmacological profile can be characterized using standard in vitro
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assays. The information presented in this technical guide provides a foundational
understanding of ACHMINACA for researchers and drug development professionals. Further
research is necessary to fully elucidate the specific pharmacological and toxicological profile of
ACHMINACA and to explore any potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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